molecular formula C10H9NO4 B13368838 4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione

4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione

Cat. No.: B13368838
M. Wt: 207.18 g/mol
InChI Key: BJDNJMHBEVJMMF-UHFFFAOYSA-N
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Description

4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is known for its unique structural features and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . This method yields the desired product with good efficiency and purity.

Another method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with various molecular targets and pathways. For example, it can inhibit calcium signaling and TNF-α production, leading to anti-inflammatory effects . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-hydroxy-6,7-dimethylpyrano[3,2-c]pyridine-2,5-dione

InChI

InChI=1S/C10H9NO4/c1-5-3-7-9(10(14)11(5)2)6(12)4-8(13)15-7/h3-4,12H,1-2H3

InChI Key

BJDNJMHBEVJMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)O)C(=O)N1C

Origin of Product

United States

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